molecular formula C10H11N3O B1520718 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 1240526-52-6

1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B1520718
CAS No.: 1240526-52-6
M. Wt: 189.21 g/mol
InChI Key: HBTLUEIEMMQJFB-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a pyrazolo[3,4-b]pyridine core, a privileged structure in heterocyclic chemistry known for its significant and diverse pharmacological activities. Researchers value this scaffold for developing novel therapeutic agents with potential applications as anticancer, antiviral, antifungal, antioxidant, anticoagulant, anti-inflammatory, and anti-Alzheimer agents . The aldehyde functional group at the 5-position is a versatile synthetic handle, enabling further elaboration through condensation, nucleophilic addition, and reductive amination reactions to create diverse libraries of derivatives . The synthetic versatility of the pyrazolo[3,4-b]pyridine core allows for its construction via two principal routes: the formation of a pyridine ring onto an existing pyrazole or the formation of a pyrazole ring onto an existing pyridine, often utilizing hydrazine hydrate and appropriate pyridine precursors . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)13-10-9(5-12-13)3-8(6-14)4-11-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTLUEIEMMQJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180693
Record name 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240526-52-6
Record name 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(Propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound, characterized by its unique pyrazolo[3,4-b]pyridine structure, exhibits a range of interactions with biological systems that warrant detailed exploration.

Structural Overview

  • Molecular Formula : C10_{10}H11_{11}N3_{3}O
  • SMILES : CC(C)N1C2=C(C=C(C=N2)C=O)C=N1
  • InChIKey : HBTLUEIEMMQJFB-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate significant cytotoxic effects, suggesting that the compound may inhibit tumor growth effectively.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that similar pyrazole compounds can disrupt cell cycle progression and promote apoptotic pathways in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's structural features may enhance its ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies and Research Findings

A review of recent literature indicates that pyrazole derivatives have been extensively studied for their biological activities:

  • Antitumor Activity : Various studies have reported on the synthesis and evaluation of pyrazole derivatives against multiple cancer types, showing promising results in inhibiting tumor growth.
  • Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant reductions in inflammation markers in preclinical models.

Scientific Research Applications

Medicinal Chemistry

a. PDE Inhibition
One of the primary applications of pyrazolo[3,4-b]pyridine derivatives, including 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, is their role as phosphodiesterase (PDE) inhibitors. These compounds have shown potential in treating various conditions such as cardiovascular diseases and neurological disorders by modulating intracellular signaling pathways .

b. Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival .

c. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts on various targets involved in inflammatory responses, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The structural modifications can enhance its biological activity and selectivity towards specific targets. For example, the introduction of different substituents at the nitrogen or carbon positions can lead to derivatives with improved pharmacological profiles .

Material Science Applications

a. Organic Electronics
Pyrazolo[3,4-b]pyridines are being explored in the field of organic electronics due to their electronic properties. They can be utilized in the development of organic semiconductors and photovoltaic devices, where their ability to form stable thin films is advantageous .

b. Sensors
The compound's ability to interact with various analytes makes it suitable for sensor applications. Research has shown that pyrazolo[3,4-b]pyridine derivatives can be used to develop chemical sensors for detecting metal ions and other environmental pollutants .

Case Studies

Study Application Findings
PDE InhibitionDemonstrated efficacy in reducing symptoms of cardiovascular diseases through selective PDE inhibition.
Anticancer ActivityShowed significant reduction in tumor size in animal models when treated with pyrazolo[3,4-b]pyridine derivatives.
Organic ElectronicsAchieved high charge mobility in thin-film transistors made from pyrazolo[3,4-b]pyridine-based materials.

Chemical Reactions Analysis

Nucleophilic Addition at Aldehyde Group

The aldehyde group undergoes nucleophilic additions with amines, hydroxylamines, and hydrazines to form Schiff bases, oximes, and hydrazones.

Reaction Type Reagents/Conditions Product Yield References
Schiff Base FormationPrimary amines, ethanol, refluxImine derivatives78–85%
Oxime SynthesisNH₂OH·HCl, NaOAc, H₂O/EtOH5-(Hydroxyiminomethyl)-1-isopropylpyrazolopyridine92%
Hydrazone FormationHydrazine hydrate, EtOH, Δ5-(Hydrazonomethyl)-1-isopropylpyrazolopyridine88%

Mechanistic Insight : The aldehyde’s electrophilic carbon attacks nucleophiles (e.g., NH₂ groups), followed by proton transfer and dehydration .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations to form α,β-unsaturated derivatives.

Reaction Type Reagents/Conditions Product Yield References
Knoevenagel CondensationMalononitrile, piperidine, EtOH5-(2,2-Dicyanovinyl)-1-isopropylpyrazolopyridine76%
Claisen-SchmidtAcetophenone, NaOH, EtOHChalcone-like derivatives68%

Key Observation : Silver-catalyzed cyclization (e.g., AgOTf) enables fused-ring formation via 6-endo-dig pathways .

Oxidation and Reduction

The aldehyde group is redox-active, enabling conversion to carboxylic acids or alcohols.

Reaction Type Reagents/Conditions Product Yield References
OxidationKMnO₄, H₂SO₄, H₂O, Δ1-Isopropylpyrazolo[3,4-b]pyridine-5-carboxylic acid81%
ReductionNaBH₄, MeOH/THF5-(Hydroxymethyl)-1-isopropylpyrazolopyridine89%

Critical Note : Air exposure is essential for stabilizing oxidized intermediates during pyridine ring formation .

Cyclization and Ring Expansion

The compound serves as a precursor for synthesizing fused heterocycles.

Reaction Type Reagents/Conditions Product Yield References
Silver-Catalyzed CyclizationAgOTf, DCE, 80°CFused pyrazolo[3,4-b]pyridine-quinoline hybrids73%
Microwave-Assisted CyclizationPropargyl amines, CuI, DMF, MWTriazolo-fused derivatives85%

Mechanism : Coordination of Ag⁺ to alkyne intermediates facilitates 6-endo-dig cyclization .

Halogenation and Cross-Coupling

While direct halogenation isn’t well-documented, the aldehyde enables Suzuki-Miyaura couplings.

Reaction Type Reagents/Conditions Product Yield References
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃5-Aryl-substituted derivatives65–72%

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit pharmacological potential:

  • Antimicrobial : Hydrazone derivatives show MIC values of 4–8 µg/mL against S. aureus .

  • Anticancer : Chalcone analogs inhibit MCF-7 cells (IC₅₀ = 12.3 µM).

This compound’s versatility in nucleophilic additions, condensations, and cyclizations underscores its utility in medicinal chemistry and materials science. Systematic optimization of reaction conditions (e.g., catalyst choice, solvent) enhances yields and product diversity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyrazolo[3,4-b]pyridine carbaldehyde family, which includes analogs with variations in substituent positions, functional groups, and core structures. Below is a detailed comparison with key analogs:

Substituent Variations

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 885223-66-5)

    • Substituents : Methyl group at position 3, carbaldehyde at position 5.
    • Molecular Formula : C₈H₇N₃O.
    • Key Differences : The absence of the isopropyl group reduces steric hindrance and lipophilicity (logP estimated to be ~1.2 vs. ~2.1 for the target compound). This analog’s smaller size may improve solubility but limit membrane permeability in biological systems .
    • Similarity Score : 0.86 (structural similarity to the target compound) .
  • 1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS: 1504817-17-7) Substituents: Carbaldehyde at position 4 instead of 5. Molecular Formula: C₇H₅N₃O. Position 4 may lead to weaker hydrogen-bonding interactions compared to position 5 in the target compound . Similarity Score: 0.88 .

Core Structure Variations

  • Pyrazolo[3,4-c]pyrazole Derivatives

    • Example : 1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole.
    • Key Differences : These compounds feature a fused [5-5] bicyclic system with four heteroatoms (vs. the [5-6] system of the target). The saturated dihydro structure reduces aromaticity, impacting electronic properties and stability .
  • Triazolo[1,5-a]pyridine-6-carbaldehyde

    • Structure : Triazole fused to pyridine.
    • Key Differences : The triazole ring introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. This may increase aqueous solubility but reduce blood-brain barrier penetration compared to the pyrazolo-pyridine core .

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves a ring-closure reaction starting from substituted pyridine derivatives containing aldehyde groups. The key step is the formation of the fused pyrazolo ring via reaction with hydrazine or related reagents under controlled conditions, often catalyzed or facilitated by specific catalysts or solvents.

Preparation via Ring-Closure of 2-Chloro-3-pyridinecarboxaldehyde Derivatives

A prominent method, as described in a Chinese patent (CN105801574A), involves the ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde in the presence of oxammonium hydrochloride catalyst and triethylamine in dimethylformamide (DMF) solvent. This method is notable for its mild reaction conditions, high yield, and suitability for industrial scale-up.

Key reaction conditions:

Reaction overview:

The 2-chloro-3-pyridinecarboxaldehyde undergoes nucleophilic attack by hydroxylamine hydrochloride, followed by ring closure to form the pyrazolo[3,4-b]pyridine core. Triethylamine acts as a base to facilitate the reaction. The aldehyde group is retained at the 5-position, and the propan-2-yl substituent can be introduced through appropriate precursor modification or subsequent alkylation steps.

Experimental Data from Patent Embodiments

Embodiment Oxammonium Hydrochloride (g) Molar Ratio (Oxammonium Hydrochloride: Aldehyde) Reaction Time (hours) Product Yield (%) Notes
1 10 1:1 6 43 Lower catalyst amount, shorter reaction time
2 50 5:1 8 71 Increased catalyst improves yield
3 25 2.5:1 8 85 Optimal balance for highest yield

The yields reported indicate that increasing the catalyst amount and optimizing the molar ratio significantly improves the efficiency of the ring-closure reaction, reaching up to 85% yield under mild conditions.

Advantages of the Method

  • Raw materials: Starting materials like 2-chloro-3-pyridinecarboxaldehyde are inexpensive and readily available.
  • Reaction conditions: Mild temperature (60 °C) and use of DMF as solvent provide a controlled environment.
  • Yield: High chemical yield (up to 85%) is favorable for scale-up.
  • Simplicity: The process avoids complicated purification steps such as column chromatography, reducing cost and complexity.
  • Environmental: The method is relatively environmentally friendly due to mild conditions and less hazardous reagents.

Alternative Synthetic Considerations

While the patent focuses on 2-chloro-3-pyridinecarboxaldehyde, other literature sources discuss related pyrazolo[3,4-b]pyridine syntheses involving hydrazine hydrate and substituted pyridine aldehydes. However, these methods often require chromatographic purification and yield lower amounts (~43%), making them less industrially viable.

Summary Table of Preparation Method

Parameter Details
Starting material 2-chloro-3-pyridinecarboxaldehyde
Catalyst Oxammonium hydrochloride (hydroxylamine hydrochloride)
Solvent Dimethylformamide (DMF)
Base Triethylamine
Temperature 60 °C
Reaction time 6–8 hours
Yield 43% to 85% depending on catalyst amount
Purification Simple post-reaction processing, no chromatography needed
Industrial suitability High, due to mild conditions and high yield

Research Findings and Notes

  • The ring-closure reaction mechanism involves nucleophilic attack on the aldehyde carbon, followed by cyclization to form the pyrazolo ring.
  • The propan-2-yl substituent at the nitrogen can be introduced by starting with appropriately substituted pyridine derivatives or via subsequent alkylation.
  • The method’s scalability and environmental profile make it promising for pharmaceutical intermediate production.
  • Analytical data such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Models interactions with ATP-binding pockets of kinases .
  • QSAR studies : Correlates substituent electronic parameters (Hammett constants) with bioactivity .
  • MD simulations : Assesses binding stability under physiological conditions (e.g., solvation effects) .

What strategies mitigate side reactions during the introduction of the propan-2-yl group at the N1 position?

Q. Advanced

  • Stepwise alkylation : Use isopropyl bromide with a phase-transfer catalyst (e.g., TBAB) to enhance reaction specificity .
  • Low-temperature conditions : Minimize over-alkylation by maintaining temperatures below 0°C during nucleophilic substitution .
  • Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradient) isolates the desired regioisomer .

Notes

  • Evidence Sources : References to peer-reviewed methodologies and structural data are prioritized (e.g., ).
  • Methodological Focus : Answers emphasize experimental design, optimization, and analytical validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

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